N,3,8-Trimethylquinoxalin-6-amine

Overview

Description

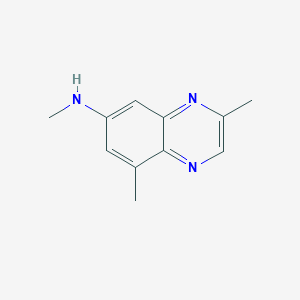

N,3,8-Trimethylquinoxalin-6-amine is a chemical compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,8-Trimethylquinoxalin-6-amine typically involves the reaction of appropriate substituted anilines with 1,2-diketones under acidic or basic conditions. One common method involves the condensation of 3,8-dimethylquinoxaline with an amine source under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N,3,8-Trimethylquinoxalin-6-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N,3,8-Trimethylquinoxalin-6-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3,8-Trimethylquinoxalin-6-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound, which has a similar structure but lacks the methyl and amine substitutions.

Quinoline: Another bicyclic compound with a nitrogen atom in the ring, but with different chemical properties.

Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

Uniqueness

N,3,8-Trimethylquinoxalin-6-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Biological Activity

N,3,8-Trimethylquinoxalin-6-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C11H13N3) is a methyl-substituted quinoxaline derivative. Its structure consists of a quinoxaline ring with three methyl groups located at the 3, 7, and 8 positions, and an amino group at the 6 position. This unique arrangement is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:

- Phosphodiesterase type 5 (PDE5) : Inhibition of PDE5 can lead to increased levels of cyclic GMP (cGMP), promoting vasodilation and potentially benefiting cardiovascular health.

- Acetylcholinesterase (AChE) : This inhibition is relevant for neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels may improve cognitive function .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by suppressing nitric oxide (NO) production in macrophages. It inhibits inducible nitric oxide synthase (iNOS) expression through the blockade of nuclear factor-kappaB (NF-kB) signaling pathways .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that this compound effectively inhibited LPS-induced NO production in RAW264.7 macrophages. The compound showed a dose-dependent effect with significant suppression observed at concentrations as low as 10 µM.

Case Study 2: Neuroprotective Effects

Research highlighted the compound's potential neuroprotective effects through its inhibition of AChE. In a series of assays against AChE from electric eel, this compound exhibited IC50 values comparable to standard inhibitors used in Alzheimer's treatment .

Case Study 3: Anticancer Properties

In a study examining various quinoxaline derivatives for anticancer activity, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via ROS generation .

Properties

IUPAC Name |

N,3,8-trimethylquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-9(12-3)5-10-11(7)13-6-8(2)14-10/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQRZTXEDJVROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC(=CN=C12)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545605 | |

| Record name | N,3,8-Trimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103139-97-5 | |

| Record name | N,3,8-Trimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.